molecular formula C20H22N4O7 B12405163 2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione

2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione

Cat. No.: B12405163
M. Wt: 430.4 g/mol
InChI Key: DSGBLHAVWSVMGW-VXSJHCPZSA-N
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Description

2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione is a complex organic compound with a unique structure that combines a pyrimidine ring, a sugar moiety, and an isoindole group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione typically involves multiple steps, including the formation of the pyrimidine ring, the attachment of the sugar moiety, and the coupling with the isoindole group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining strict quality control standards. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production to reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered chemical properties.

Scientific Research Applications

2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or interaction with nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including antiviral, antibacterial, or anticancer activities.

    Industry: It is used in the development of new materials, such as polymers or coatings, with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or alter nucleic acid function by intercalating between base pairs. These interactions can disrupt normal cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione include:

    This compound analogs: These compounds have similar structures but with slight modifications in functional groups or substituents.

    Other pyrimidine derivatives: Compounds with a pyrimidine ring and similar functional groups.

    Isoindole derivatives: Compounds containing an isoindole group with various substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H22N4O7

Molecular Weight

430.4 g/mol

IUPAC Name

2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione

InChI

InChI=1S/C20H22N4O7/c21-14-6-8-24(20(29)22-14)19-16(15(26)13(10-25)31-19)30-9-3-7-23-17(27)11-4-1-2-5-12(11)18(23)28/h1-2,4-6,8,13,15-16,19,25-26H,3,7,9-10H2,(H2,21,22,29)/t13-,15+,16?,19-/m1/s1

InChI Key

DSGBLHAVWSVMGW-VXSJHCPZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3[C@H]([C@H](O[C@H]3N4C=CC(=NC4=O)N)CO)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3C(C(OC3N4C=CC(=NC4=O)N)CO)O

Origin of Product

United States

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